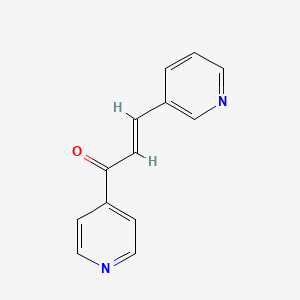

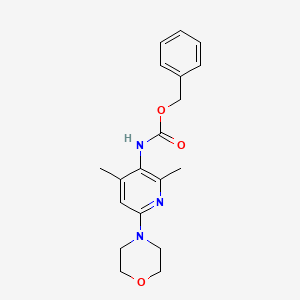

3-(3-吡啶基)-1-(4-吡啶基)-2-丙烯-1-酮

描述

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance and any distinctive characteristics.

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical behavior under various conditions.科学研究应用

Application

3PO is used as an inhibitor of PFKFB3, an enzyme that regulates glucose metabolism, in the study of cardiac remodeling after myocardial infarction .

Method

In the study, a permanent left anterior descending ligation mouse model was used along with 3PO to explore the functional role of PFKFB3 in myocardial infarction .

Results

The study showed that 3PO treatment markedly improved cardiac function, accompanied by decreased infarction size and collagen density in the infarct area . It was found that 3PO reduced PFKFB3 expression and inhibited the TGF-β1/SMAD2/3 signaling pathway to inhibit cardiac fibrosis after myocardial infarction .

Oncology

Application

3PO has been tested in several cancer models, including melanoma, lung cancer, glioblastoma, colon adenocarcinoma, pancreatic cancer, and others .

Method

3PO is used as an inhibitor of PFKFB3, which is known to effectively decrease the enzymatic reactions of the glycolytic pathway .

Results

The specific results of these studies are not detailed in the source, but it is mentioned that 3PO has shown effectiveness in these cancer models .

Cell Biology

Application

3PO is used to study the growth of bladder cancer cells .

Method

The growth of various cell lines was studied using 3PO, an inhibitor of 6-phosphofructo-2-kinase/2,6-bisphosphatase 3 .

Results

The study found that the growth of all the cell lines was reduced by 3PO .

Renal Physiology

Application

3PO is used in the study of stress granule formation in renal proximal tubular cells .

Method

In the study, 2-deoxy-D-glucose and 3PO were used to induce stress granule formation within 30 minutes in these cells .

Results

The study found that renal ischemia-reperfusion induced stress granule formation in the cells of proximal tubules .

Metabolic Research

Application

3PO is used in research related to PFKFB3, an enzyme that regulates glucose metabolism .

Method

In the study, 3PO was used to decrease intracellular Fru-2,6-BP and suppress glycolytic flux in transformed cells .

Results

The study found that 3PO can reduce the invasion, intravasation, and metastasis of transformed cells .

Combination Treatment in Cancer Therapy

Application

3PO is used in combination with other compounds affecting glucose metabolism for the treatment of bladder cancer .

Method

In the study, growth of bladder cancer cells was reduced by 3PO in combination with three compounds that reduce the conversion of glucose to lactate: namely 2-deoxyglucose, butyrate, and dichloroacetate .

Results

The study found that treatment of bladder cancer cells with these compounds resulted in growth inhibition that was frequently accompanied by increased glucose uptake and acidification of the medium that was blocked by co-incubation with 3PO . The actions of 3PO suggest that inhibitors of PFKB3 merit further investigation in the treatment of bladder cancer and they may be useful agents in combination with other drugs that inhibit cancer cell proliferation .

安全和危害

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity levels, flammability, and any necessary safety precautions.

未来方向

This involves identifying potential areas of further research or applications of the compound. It could include potential uses in medicine, industry, or other fields.

Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often help with this kind of research. Alternatively, you could consider reaching out to a chemist or a researcher in the field for more information. They might have access to resources or knowledge that can help.

属性

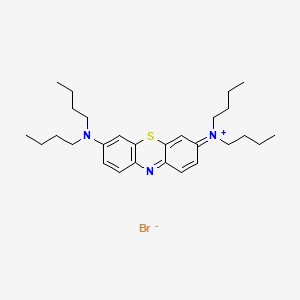

IUPAC Name |

(E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWGYMNWMDNSTL-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701348103 | |

| Record name | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |

CAS RN |

18550-98-6 | |

| Record name | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1663483.png)